![molecular formula C17H20ClNO3 B2664134 乙酸5-[(E)-(叔丁基亚胺)甲基]-4-氯-3-甲基-1-苯并呋喃-2-甲酸酯 CAS No. 329059-60-1](/img/structure/B2664134.png)

乙酸5-[(E)-(叔丁基亚胺)甲基]-4-氯-3-甲基-1-苯并呋喃-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

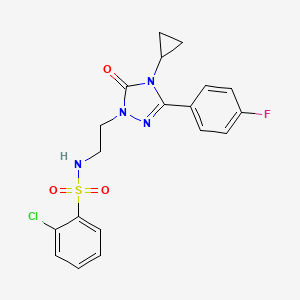

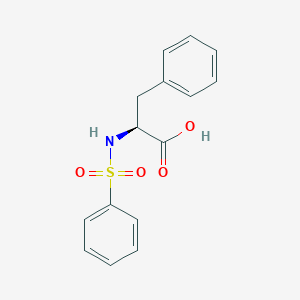

The compound “ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ester group (carboxylate), a benzofuran group, and an imine group . The E-configuration of the molecule refers to the geometric configuration around the double bond .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this exact compound were not found, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water .Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The E-configuration indicates that the higher priority groups on each side of the double bond are on opposite sides . The presence of an ester group (carboxylate) suggests that one part of the molecule may be derived from a carboxylic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of functional groups like ester and imine could make it reactive towards nucleophiles. The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .科学研究应用

新颖的合成方法

研究人员已经开发出各种合成方法来合成相关的苯并呋喃衍生物,突出了该化合物在有机合成中的多功能性。高等人(2011 年)描述了一种通过一锅反应轻松合成新型亚甲二氧基化 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物的方法,这对于创建复杂分子在药物化学和材料科学中的潜在应用很有价值 (Gao et al., 2011)。Pevzner(2003 年)探索了 5-叔丁基-4-(氯甲基)-2-甲基呋喃-3-羧酸乙酯与亲核试剂的反应,证明了其在合成磷酸化和烷基化衍生物中的效用,这可能有助于开发新药或新材料 (Pevzner, 2003)。

催化和反应途径

在催化和可持续化学领域,Pacheco 等人(2015 年)对由路易斯酸分子筛催化的 Diels-Alder 和脱水芳构化反应的研究证明了相关呋喃化合物在合成可持续聚合物的生物基对苯二甲酸前体中的潜力 (Pacheco et al., 2015)。此外,Dong 等人(2017 年)关于使用钯催化剂对烯烃进行烷氧羰基化的工作强调了此类化合物在为烯烃生产酯类创建高效催化系统中的相关性,展示了在工业化学中的潜在应用 (Dong et al., 2017)。

环境应用

Gunasekaran 等人(2013 年)研究了乙基叔丁基醚 (ETBE) 等燃料氧化剂的降解及其与苯、甲苯和二甲苯 (BTX) 化合物的相互作用,说明了此类物质的环境影响和生物降解途径。这项研究可为减轻燃料添加剂的污染和了解其环境归宿提供策略 (Gunasekaran et al., 2013)。

属性

IUPAC Name |

ethyl 5-(tert-butyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCUPBBYOOPETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)

![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2664055.png)

![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2664064.png)

![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)

![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)

![2-chloro-8-methyl-3-[(3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]quinoline](/img/structure/B2664074.png)